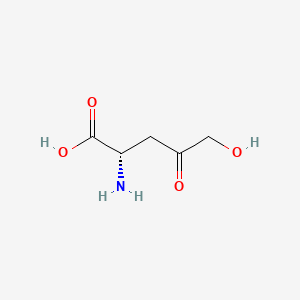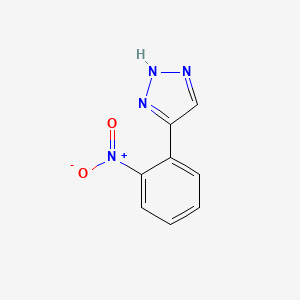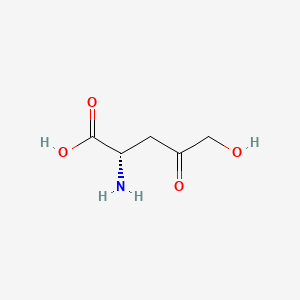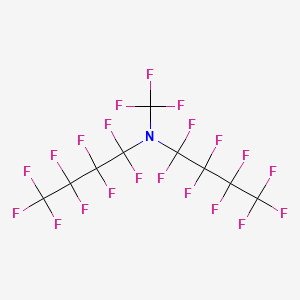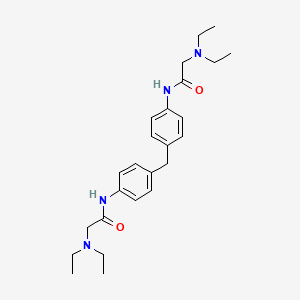
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- is a chemical compound with diverse applications in scientific research and industry. This compound is known for its unique structure, which includes a chloro group, a diethylaminoethyl group, and a nitro group attached to an aniline base. Its molecular formula is C12H19ClN2O2, and it is often used in various chemical reactions and studies due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- typically involves multiple steps. One common method includes the nitration of 4-chloroaniline to introduce the nitro group, followed by the alkylation of the resulting compound with diethylaminoethyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-(2-(diethylamino)ethyl)aniline, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The diethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach its molecular targets effectively.
Comparación Con Compuestos Similares
Similar Compounds
Aniline, 4-chloro-N-(2-(dimethylamino)ethyl)-2-nitro-: Similar structure but with dimethylaminoethyl group instead of diethylaminoethyl.
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-3-nitro-: Similar structure but with the nitro group at a different position.
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-amino-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the nitro and diethylaminoethyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
24102-89-4 |
|---|---|
Fórmula molecular |
C12H18ClN3O2 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
N-(4-chloro-2-nitrophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H18ClN3O2/c1-3-15(4-2)8-7-14-11-6-5-10(13)9-12(11)16(17)18/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Clave InChI |
MPLRBEWWXHLPPW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


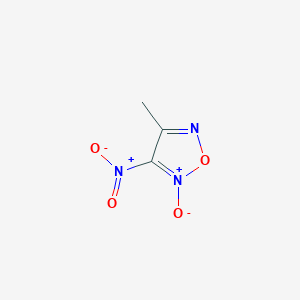
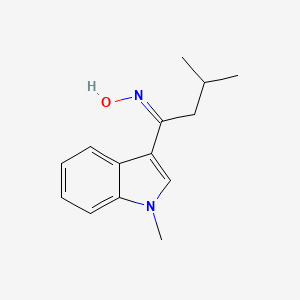


![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
